molecular formula C17H15N7O B7192694 N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-3-methylbenzotriazole-5-carboxamide

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-3-methylbenzotriazole-5-carboxamide

Cat. No.: B7192694
M. Wt: 333.3 g/mol
InChI Key: YMEMFLMMNFMKHQ-UHFFFAOYSA-N
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Description

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-3-methylbenzotriazole-5-carboxamide is a complex organic compound that features a combination of imidazole, pyridine, and benzotriazole moieties These structural motifs are known for their significant roles in various chemical and biological processes

Properties

IUPAC Name

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-3-methylbenzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O/c1-23-15-9-13(2-3-14(15)21-22-23)17(25)20-10-12-4-5-19-16(8-12)24-7-6-18-11-24/h2-9,11H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEMFLMMNFMKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)NCC3=CC(=NC=C3)N4C=CN=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-3-methylbenzotriazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyridine intermediates, followed by their coupling with a benzotriazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-3-methylbenzotriazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole and pyridine rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, bases like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to the formation of reduced imidazole or pyridine derivatives.

Mechanism of Action

The mechanism of action of N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-3-methylbenzotriazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole and pyridine rings can coordinate with metal ions, making the compound useful in catalysis. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like histidine and metronidazole share the imidazole ring structure.

    Pyridine Derivatives: Nicotinamide and pyridoxine are examples of biologically active pyridine derivatives.

    Benzotriazole Derivatives: Compounds like 1H-benzotriazole and its derivatives are used in corrosion inhibitors and UV stabilizers.

Uniqueness

This structural complexity allows it to interact with various molecular targets, making it a versatile compound in both research and industrial applications .

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